molecular formula C22H30N4O2 B2436603 12-oxo-N-(1-propan-2-ylpiperidin-4-yl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide CAS No. 918328-92-4

12-oxo-N-(1-propan-2-ylpiperidin-4-yl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

Cat. No. B2436603
CAS RN: 918328-92-4
M. Wt: 382.508
InChI Key: MUAUVYBIRKUZQG-UHFFFAOYSA-N
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Description

12-oxo-N-(1-propan-2-ylpiperidin-4-yl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C22H30N4O2 and its molecular weight is 382.508. The purity is usually 95%.
BenchChem offers high-quality 12-oxo-N-(1-propan-2-ylpiperidin-4-yl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-oxo-N-(1-propan-2-ylpiperidin-4-yl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Biological Activities

Quinazoline derivatives, including structures similar to 12-oxo-N-(1-propan-2-ylpiperidin-4-yl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide, have been a focal point in medicinal chemistry due to their extensive range of biological activities. These compounds are known for their anti-bacterial, anti-fungal, anti-cancer, and anti-inflammatory properties, among others. In particular, the stability and versatility of the quinazoline nucleus allow for the creation of various bioactive moieties, offering potential as medicinal agents against antibiotic resistance and other health issues (Tiwary et al., 2016).

Furthermore, quinazoline derivatives have shown promise in treating prostate cancer through mechanisms largely independent of α1-blockade, targeting various pathways and proteins involved in cancer progression (Batty et al., 2016).

Optoelectronic Applications

Apart from their biological activities, quinazoline derivatives have also been investigated for their applications in optoelectronic devices. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been identified as valuable for creating novel optoelectronic materials. These derivatives have been used in the development of materials for organic light-emitting diodes, photoelectric conversion elements, and image sensors due to their luminescent and electroluminescent properties (Lipunova et al., 2018).

Synthesis and Chemical Transformations

Quinazoline derivatives are significant for their potential in new drug development due to their presence in many natural and synthetic drugs. The synthesis and chemical transformation of these compounds, such as quinazoline 3-oxides, have garnered considerable attention for their role as intermediates in creating quinazoline analogues and their ring-expanded derivatives. These synthetic routes and transformations are crucial for medicinal chemistry researchers to design and synthesize new derivatives or analogues to treat various diseases (Mphahlele, 2022).

properties

IUPAC Name

12-oxo-N-(1-propan-2-ylpiperidin-4-yl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-15(2)25-12-9-17(10-13-25)23-21(27)16-7-8-18-19(14-16)24-20-6-4-3-5-11-26(20)22(18)28/h7-8,14-15,17H,3-6,9-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAUVYBIRKUZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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